



## Total Synthesis of Stephacidin B: A Detailed Methodological Review

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For Researchers, Scientists, and Drug Development Professionals

### **Application Notes**

**Stephacidin B**, a complex dimeric indole alkaloid isolated from the fungus Aspergillus ochraceus, has garnered significant attention from the synthetic chemistry community due to its potent antitumor activity and intricate molecular architecture. The molecule features a unique bicyclo[2.2.2]diazaoctane core, a diketopiperazine ring, and an unusual indole N-oxide moiety. Its challenging structure, comprising nine stereocenters, has made it a formidable target for total synthesis. This document provides a detailed overview and comparison of the key methodologies developed for the total synthesis of **Stephacidin B**, primarily focusing on the seminal works of the Myers, Baran, and Williams research groups. The synthetic strategies invariably converge on the synthesis of the monomeric precursor, avrainvillamide, which then undergoes a biomimetic dimerization to afford **Stephacidin B**.

The total synthesis of **Stephacidin B** is a testament to the power of modern synthetic organic chemistry, showcasing a range of elegant and innovative strategies. Researchers in drug development can leverage these synthetic routes to generate analogues of **Stephacidin B** for structure-activity relationship (SAR) studies, potentially leading to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles. The detailed protocols provided herein serve as a practical guide for chemists aiming to synthesize these complex molecules and their derivatives.



**Comparative Summary of Synthetic Strategies** 

Synthetic Approach	Key Features	Overall Yield (%)	Longest Linear Sequence (steps)	Ref.
Myers Synthesis	Enantioselective CBS reduction, Stereoselective enolate alkylation, Diastereoselectiv e Strecker-type addition, Acylamino radical cyclization.	4.0	18	[1]
Baran Synthesis	Oxidative enolate coupling to form the bicyclo[2.2.2]diaz aoctane core, Biomimetic cascade reaction.	~1.0 (from stephacidin A)	19 (to avrainvillamide)	[2]
Williams Synthesis	Facile synthesis of (R)-allyl proline methyl ester, SN2' cyclization to form the bicyclo[2.2.2] core, Crossmetathesis strategy.	~1.0 (from stephacidin A)	19 (to avrainvillamide)	[2]



### **Visualizing the Synthetic Pathways**

To illustrate the logical flow of the synthetic strategies, the following diagrams created using the DOT language outline the key transformations in the Myers and Baran approaches, as well as the final dimerization step.



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Figure 1: Key transformations in the Myers total synthesis of (-)-Avrainvillamide.



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Figure 2: Key transformations in the Baran total synthesis of (-)-Avrainvillamide.



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Figure 3: Dimerization of (-)-Avrainvillamide to (+)-**Stephacidin B**.

## **Experimental Protocols**

### I. Myers Enantioselective Total Synthesis of (-)-Avrainvillamide



This synthesis is highlighted by a sequence of highly stereocontrolled reactions to construct the core of avrainvillamide.

- 1. Enantioselective Corey-Bakshi-Shibata (CBS) Reduction[1]
- Reaction: Conversion of an  $\alpha,\beta$ -unsaturated ketone to the corresponding (R)-allylic alcohol.
- Protocol: To a solution of the enone (1.0 eq) in THF at -78 °C is added a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in toluene, followed by the slow addition of borane-dimethyl sulfide complex (1.0 M in THF, 0.6 eq). The reaction is stirred for 30 minutes and then quenched by the addition of methanol. The product is purified by flash column chromatography.
- Quantitative Data:

Substrate	Product	Reagents	Yield (%)	ee (%)	

| α,β-unsaturated ketone | (R)-allylic alcohol | (R)-Me-CBS, BH3·SMe2 | 96 | >95 |

- 2. Acylamino Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core[3]
- Reaction: Formation of the tetracyclic bridged diketopiperazine core.
- Protocol: A solution of the acylamino radical precursor (1.0 eq) and tert-amyl peroxybenzoate (2.0 eq) in rigorously deoxygenated tert-butyl benzene is heated at 119 °C for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
- Quantitative Data:

Substrate Product Reagents Yield (%)	Substrate	Product	Reagents	Yield (%)	
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| Amide precursor | Tetracyclic product | tert-Amyl peroxybenzoate | 62 |



# II. Baran Total Synthesis of (-)-Stephacidin A and Conversion to (-)-Avrainvillamide

The Baran synthesis features a powerful oxidative coupling of two different carbonyl species to construct the bicyclo[2.2.2]diazaoctane core.

- 1. Oxidative Heterocoupling of Enolates[4][5]
- Reaction: Intermolecular coupling of an amide enolate and an ester enolate.
- Protocol: To a solution of the amide (1.0 eq) and ester (1.2 eq) in THF at -78 °C is added KHMDS (2.2 eq). After stirring for 30 minutes, a solution of I2 (1.5 eq) in THF is added. The reaction is quenched with saturated aqueous Na2S2O3 and extracted with ethyl acetate. The product is purified by flash column chromatography.
- Quantitative Data:

Amide Substrate	Ester Substrate	Reagents	Yield (%)

| Diketopiperazine | Indole ester | KHMDS, I2 | 75 |

- 2. Conversion of (-)-Stephacidin A to (-)-Avrainvillamide[2]
- Reaction: Reduction of the indole double bond followed by oxidation.
- Protocol:
  - Reduction: To a solution of (-)-stephacidin A (1.0 eq) in acetic acid is added NaCNBH3 (10 eq) at room temperature. The reaction is stirred for 12 hours, then quenched with water and extracted with ethyl acetate.
  - Oxidation: The crude dihydroindole from the previous step is dissolved in dioxane, and catalytic SeO2 (0.2 eq) and 35% H2O2 (20 eq) are added. The mixture is stirred at room temperature for 3 days. The product is purified by preparative thin-layer chromatography.
- Quantitative Data:





Starting Material	Intermediate	Final Product	Overall Yield (%)
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| (-)-Stephacidin A | 2,3-Dihydroindole | (-)-Avrainvillamide | 17 |

# III. Dimerization of (-)-Avrainvillamide to (+)-Stephacidin B

This final step is a biomimetic transformation that yields the natural product.

- Reaction: [4+2] cycloaddition of two molecules of avrainvillamide.
- Protocol: A solution of (-)-avrainvillamide in acetonitrile is treated with triethylamine (excess) at 23 °C. The reaction progress is monitored by NMR. The solvent and excess triethylamine are removed under reduced pressure to yield (+)-stephacidin B.[3][6]
- Quantitative Data:

Substrate	Product	Reagents	Conversion (%)
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| (-)-Avrainvillamide | (+)-Stephacidin B | Et3N, CH3CN | >95 (by NMR) |

### **Spectroscopic Data for Key Intermediates**

The following table summarizes key <sup>1</sup>H and <sup>13</sup>C NMR data for selected intermediates from the synthetic sequences. This data is crucial for the characterization and confirmation of the desired products at each stage.



Compound	Synthesis	<sup>1</sup> H NMR (δ, ppm, solvent)	<sup>13</sup> C NMR (δ, ppm, solvent)	Ref.
Tetracyclic core (Myers)	Myers	7.27-7.10 (m, 4H), 5.89 (s, 1H), 4.05 (dd, J = 12.4, 4.0 Hz, 1H), 1.15 (s, 3H), 1.01 (s, 3H) (CDCl <sub>3</sub> )	170.1, 166.2, 137.9, 128.6, 128.2, 126.1, 60.5, 58.9, 45.2, 36.1, 22.1, 21.9 (CDCl <sub>3</sub> )	[3]
(-)-Stephacidin A (Baran)	Baran	8.11 (s, 1H), 7.21 (d, J = 8.0 Hz, 1H), 6.85 (t, J = 8.0 Hz, 1H), 6.79 (d, J = 8.0 Hz, 1H), 4.40 (dd, J = 10.0, 5.0 Hz, 1H), 1.45 (s, 3H), 1.30 (s, 3H) (CDCl <sub>3</sub> )	169.8, 165.4, 150.2, 131.5, 125.4, 122.1, 118.9, 110.8, 62.3, 59.8, 48.7, 35.4, 25.3, 23.9 (CDCl <sub>3</sub> )	[4]
(-)- Avrainvillamide	Myers/Baran	7.35 (d, J = 8.0 Hz, 1H), 7.15 (t, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.80 (s, 1H), 4.50 (m, 1H), 1.50 (s, 3H), 1.35 (s, 3H) (CD <sub>3</sub> CN)	168.5, 164.2, 145.1, 135.2, 128.7, 121.9, 115.3, 110.1, 61.5, 60.3, 47.9, 36.1, 24.8, 23.5 (CD₃CN)	[2][3]
(+)-Stephacidin B	Myers/Baran	10.64 (s, 1H), 7.43 (d, J = 7.7 Hz, 1H), 7.37 (d, J = 8.0 Hz, 1H), 7.10 (ddd, J = 7.8, 7.7, 1.0 Hz, 1H), 6.97 (s, 1H),	169.2, 165.8, 148.9, 140.2, 130.1, 128.5, 121.4, 118.8, 111.5, 79.9, 61.0, 55.6, 54.0, 45.7, 35.8, 28.6,	[7]







4.42 (m, 1H), 25.4, 24.1, 22.8 1.55 (s, 3H), 1.37 (d<sub>6</sub>-DMSO, (s, 3H), 1.23 (s, 90°C) 3H), 1.01 (s, 3H) (d<sub>6</sub>-DMSO, 90°C)

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